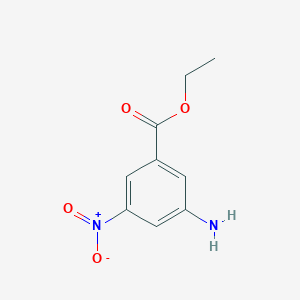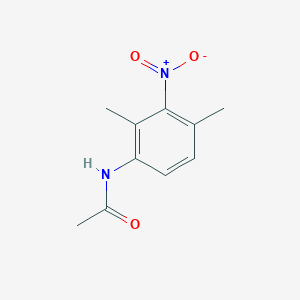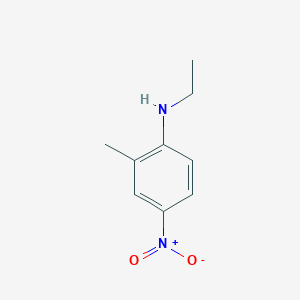
1-(naphthalen-2-ylmethyl)piperidine-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(naphthalen-2-ylmethyl)piperidine-3-carboxylic Acid, commonly known as NPC, is a chemical compound that has gained significant attention in scientific research. NPC has been synthesized through various methods and has been studied for its potential applications in the fields of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of NPC is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
NPC has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be beneficial for the treatment of various inflammatory conditions. It has also been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a high degree of stability. However, NPC also has some limitations. It is not very water-soluble, which may make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on NPC. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of NPC's potential as a treatment for various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of NPC and its potential side effects.
Métodos De Síntesis
NPC can be synthesized through a variety of methods. One common method is the reaction of 2-naphthaldehyde with piperidine-3-carboxylic acid in the presence of a reducing agent. Another method involves the reaction of 2-naphthaldehyde with piperidine-3-carboxylic acid in the presence of a catalyst and a reducing agent. The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
NPC has been studied for its potential applications in various areas of scientific research. One of the most significant areas of research has been in the field of medicine. NPC has been shown to have potential as an anti-tumor agent, as it inhibits the growth of cancer cells and induces apoptosis. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques in the brain.
Propiedades
Número CAS |
896048-89-8 |
|---|---|
Nombre del producto |
1-(naphthalen-2-ylmethyl)piperidine-3-carboxylic Acid |
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
1-(naphthalen-2-ylmethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C17H19NO2/c19-17(20)16-6-3-9-18(12-16)11-13-7-8-14-4-1-2-5-15(14)10-13/h1-2,4-5,7-8,10,16H,3,6,9,11-12H2,(H,19,20) |
Clave InChI |
MSEZIADKNDMJHR-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CC2=CC3=CC=CC=C3C=C2)C(=O)O |
SMILES canónico |
C1CC(CN(C1)CC2=CC3=CC=CC=C3C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)